

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Morpholino-2-butynoic acid

CAS No.: 38346-95-1

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Morpholine, a six-membered heterocyclic organic compound containing both amine and ether functional groups, is a cornerstone in modern medicinal chemistry.^{[1][2]} Its designation as a "privileged scaffold" stems from its frequent appearance in a multitude of approved drugs and bioactive molecules, owing to its favorable physicochemical, metabolic, and biological properties.^{[3][4][5]} The morpholine ring is a versatile and readily accessible synthetic building block that can be incorporated to enhance a molecule's potency, modulate its pharmacokinetic profile, or serve as a rigid scaffold to orient other pharmacophoric elements.^{[6][7]}

The unique characteristics of the morpholine ring contribute significantly to its utility in drug design. The presence of the oxygen atom can form hydrogen bonds with biological targets, while the weakly basic nitrogen atom (pKa of the conjugate acid is ~8.5) provides a handle for salt formation, improving aqueous solubility and permeability across the blood-brain barrier (BBB).^{[7][8][9]} This balanced lipophilic-hydrophilic profile is a key advantage, particularly in the development of drugs targeting the central nervous system (CNS).^[10] This guide provides a detailed exploration of the structure-activity relationships (SAR) of N-substituted morpholines across various therapeutic areas, delves into synthetic methodologies, and offers insights into the future trajectory of this remarkable scaffold.

Core Directive: Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of a morpholine-containing compound is profoundly influenced by the nature of the substituent attached to the ring's nitrogen atom. This N-substituent dictates the molecule's interaction with its biological target, influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately defines its therapeutic potential. The following sections dissect the SAR of N-substituted morpholines based on their major therapeutic applications.

N-Substituted Morpholines as Anticancer Agents

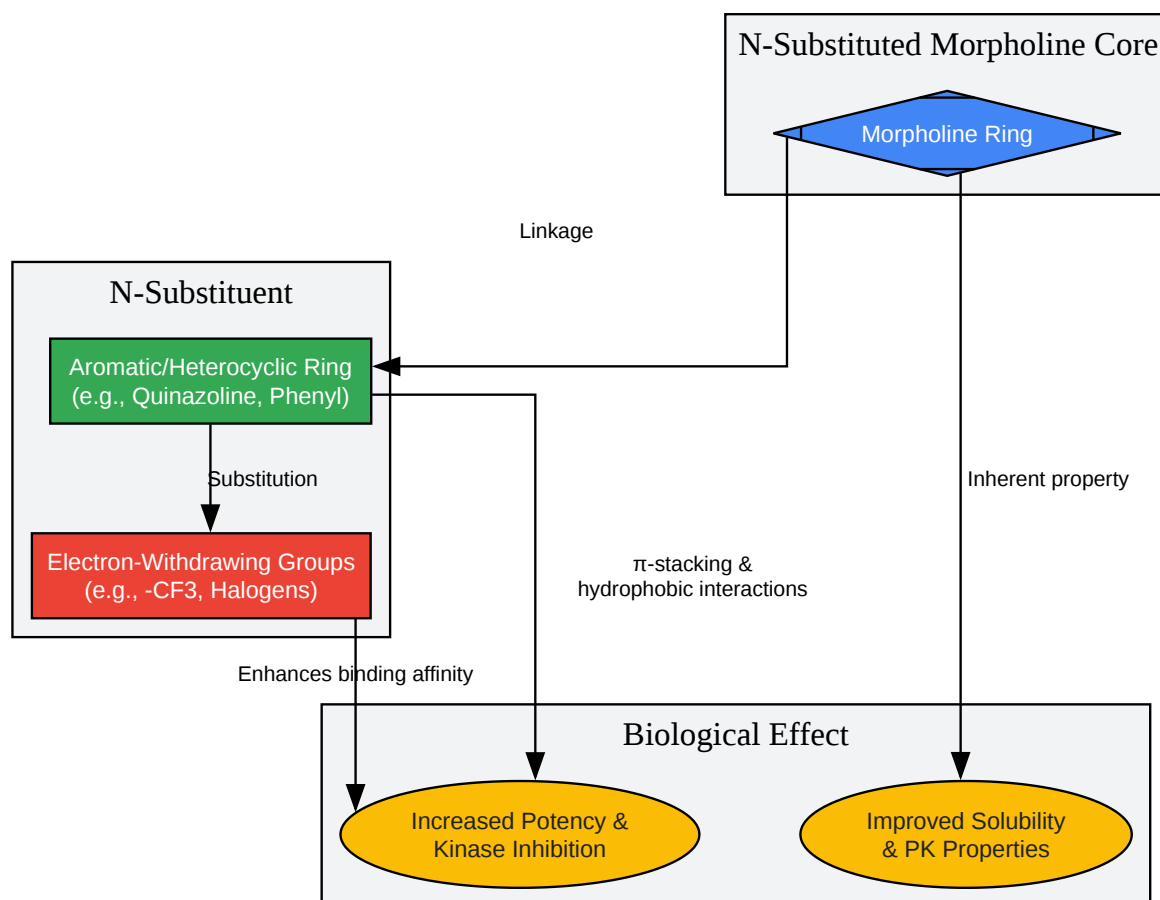
The morpholine moiety is integral to numerous potent anticancer agents, particularly kinase inhibitors. Its ability to engage in hydrogen bonding and improve pharmacokinetic properties has made it a favored component in the design of inhibitors for pathways like PI3K/AKT/mTOR, which are frequently dysregulated in cancer.^{[6][11]}

Key SAR Insights:

- **Aromatic and Heterocyclic N-Substituents:** Attaching large, rigid aromatic or heterocyclic systems to the morpholine nitrogen often enhances potency. For instance, in a series of morpholine-substituted quinazoline derivatives, an N,N-dimethylamine-substituted phenyl ring at this position resulted in significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines.^[12] The aromatic ring can engage in crucial π -stacking or hydrophobic interactions within the target's active site.
- **Role in Kinase Inhibition (mTOR/PI3K):** In many PI3K and mTOR inhibitors, the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase domain.^[11] Bridged morpholine moieties, such as a 3,5-ethylene bridged morpholine, have been shown to penetrate deeply into the mTOR active site pocket, leading to potent and selective inhibition.^[13]
- **Electron-Withdrawing Groups:** The addition of strongly electron-withdrawing groups to the N-aryl substituent can dramatically increase cytotoxicity. In a study of morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors, derivatives bearing two trifluoromethyl

groups on the benzamide moiety were the most potent against MDA-MB-231 and A549 cell lines.[14]

Below is a diagram illustrating the general SAR principles for N-substituted morpholines in anticancer drug design.



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Caption: General SAR for anticancer N-substituted morpholines.

Quantitative Data Summary: Anticancer Activity

The table below summarizes the cytotoxic activity (IC₅₀) of selected morpholine-substituted quinazoline derivatives against various cancer cell lines, illustrating the impact of different N-

aryl substituents.[15]

Compound	N-Aryl Substituent (Ring C)	A549 IC50 (μM)	MCF-7 IC50 (μM)	SHSY-5Y IC50 (μM)
AK-3	4-(N,N-dimethylamino)phenyl	10.38 ± 0.27	6.44 ± 0.29	9.54 ± 0.15
AK-10	3,4,5-trimethoxyphenyl	8.55 ± 0.67	3.15 ± 0.23	3.36 ± 0.29

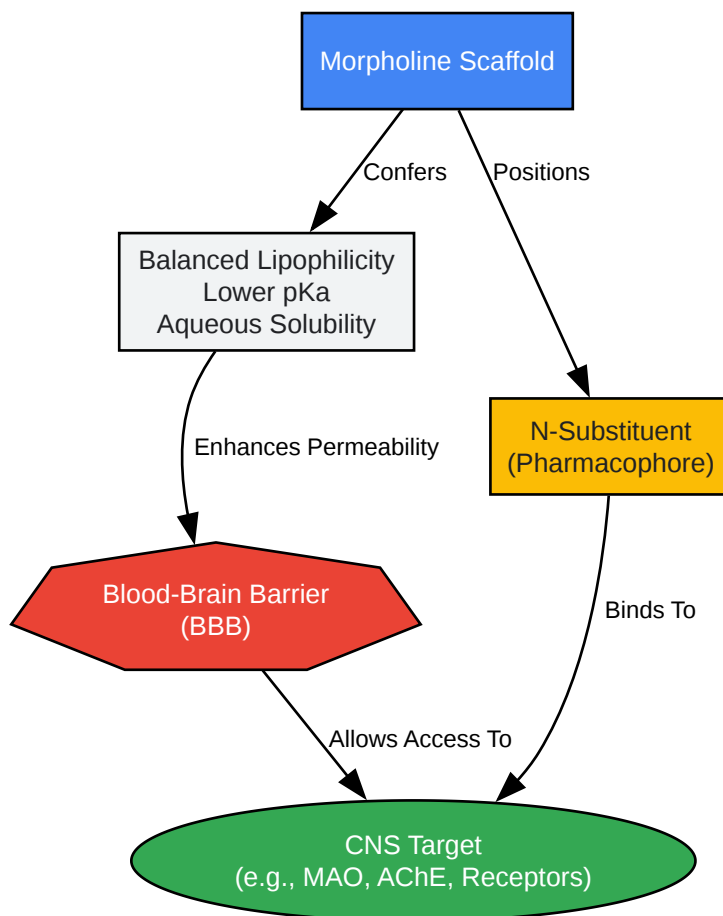
N-Substituted Morpholines in CNS Drug Discovery

The physicochemical properties of the morpholine ring make it exceptionally well-suited for developing drugs that target the central nervous system.[8] Its balanced lipophilicity and lower pKa enhance its ability to cross the blood-brain barrier (BBB), a critical requirement for CNS drugs.[10][16]

Key SAR Insights:

- **Modulation of Neurotransmitter Pathways:** N-substituted morpholines have been designed to target key enzymes and receptors in neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Substitution of the secondary nitrogen with specific pharmacologically active groups can enhance affinity for targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[16]
- **Improving BBB Permeability:** The morpholine scaffold itself is a key contributor to improved ADME properties for CNS-active compounds. It helps to fine-tune molecular polarity and enhance aqueous solubility, allowing molecules to access CNS-relevant chemical space.[7][10]
- **γ -Secretase Inhibition:** In the context of Alzheimer's disease, cis-2,6-disubstituted N-arylsulfonyl morpholines have been developed as potent γ -secretase inhibitors. SAR studies revealed that installing small alkyl groups on one side of the morpholine ring could lower the liability for metabolism by CYP3A4 while preserving high in vitro potency.[17]

The following diagram illustrates the key role of the morpholine scaffold in CNS drug design.



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Caption: Role of the morpholine scaffold in CNS drug design.

N-Substituted Morpholines as Antimicrobial Agents

The morpholine ring is a structural component of several effective antimicrobial agents, including antibiotics and antifungals.[2][13] Modifications to the N-substituent and the morpholine ring itself can tune the spectrum of activity and reduce toxicity.

Key SAR Insights:

- **Quinolone Antibiotics:** In the development of quinolone antibiotics, substituting the 7-position with a morpholine ring has been a successful strategy. Structure-activity relationship studies revealed that a 7-(2-(aminomethyl)morpholino) derivative exhibited better Gram-positive activity than reference drugs like ciprofloxacin and norfloxacin.[18] Crucially, the 7-morpholino derivatives showed markedly diminished convulsive activities compared to 7-piperazino derivatives, indicating a significant reduction in neurotoxicity.[18]
- **Antifungal Agents:** N-substituted morpholines have been investigated as inhibitors of fungal enzymes like 14 α -demethylase. In a series of thiazol-2(3H)-imine derivatives, a 3-morpholinopropyl N-substituent was found to be critical for activity. The morpholine nitrogen atom formed a key interaction with Tyr76 and Met433 residues of the enzyme, stabilizing the ligand-protein complex.[19]
- **Quaternary Ammonium Salts (QAS):** Bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) have shown significant promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The SAR in this class is dependent on the N-alkyl chain length on the morpholine, which modulates the hydrophobic-hydrophilic balance required for disrupting bacterial cell membranes.[20]

Experimental Protocols & Methodologies

To establish a credible SAR, rigorous and reproducible experimental testing is paramount. The protocols described below represent standard methodologies for evaluating the biological activity of N-substituted morpholine derivatives.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is used to determine the cytotoxicity of compounds against cancer cell lines, a foundational step in anticancer drug discovery.[14]

Objective: To measure the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

Materials:

- Cancer cell lines (e.g., A549, MCF-7)

- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 20% SDS in 50% DMF)
- Microplate reader

Step-by-Step Methodology:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the N-substituted morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 μ L of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: General Synthesis of N-Aryl Morpholines

This protocol outlines a common and effective method for synthesizing N-substituted morpholines from readily available starting materials.^[21]

Objective: To synthesize N-phenylmorpholine via a direct heating and ring-closure reaction.

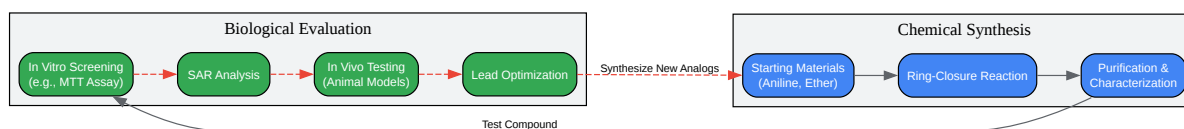
Materials:

- Substituted aniline
- Bis(2-chloroethyl) ether
- An organic base (e.g., triethylamine or diisopropylethylamine)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1 equivalent), an excess of bis(2-chloroethyl) ether (e.g., 2-3 equivalents), and the organic base (2-3 equivalents).
- **Heating:** Heat the reaction mixture to reflux. The reaction is typically carried out without a solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and any unreacted starting materials.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-aryl morpholine.
- **Characterization:** Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following workflow diagram visualizes the process from synthesis to biological evaluation.



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Caption: Drug discovery workflow for N-substituted morpholines.

Future Perspectives and Conclusion

The morpholine scaffold continues to demonstrate its immense value in medicinal chemistry. [11][13] Its ability to confer desirable pharmacokinetic properties while serving as a versatile anchor for diverse pharmacophoric groups ensures its continued relevance. [3][6] Future research will likely focus on several key areas:

- **Novel Scaffolds:** Exploring more complex, conformationally constrained, or bridged morpholine analogs to achieve higher selectivity and potency for specific targets. [13]
- **Targeting Protein-Protein Interactions:** Leveraging the morpholine scaffold to design molecules that can disrupt challenging protein-protein interactions implicated in diseases.
- **Conjugate Chemistry:** Using N-substituted morpholines as components in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) to deliver potent agents with high specificity.

In conclusion, the structure-activity relationship of N-substituted morpholines is a rich and dynamic field. A deep understanding of how the N-substituent modulates the biological and physicochemical properties of the molecule is essential for the rational design of next-generation therapeutics. Through a synergistic combination of synthetic chemistry, detailed biological evaluation, and computational modeling, the full potential of this privileged scaffold can be realized to address a wide range of unmet medical needs.

References

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [\[Link\]](#)[1]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [\[Link\]](#)[13]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [\[Link\]](#)[11]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [\[Link\]](#)[3]
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [\[Link\]](#)[4]
- Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & Eissa, I. H. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1018. [\[Link\]](#)[14]
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [\[Link\]](#)[6]
- Hassan, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [\[Link\]](#)[16]
- Various Authors. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [\[Link\]](#)[22]
- Kimura, Y., Atarashi, S., Kawakami, K., Sato, K., & Hayakawa, I. (1995). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 38(16), 3145-3153. [\[Link\]](#)[18]
- Timofeev, V. P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [\[Link\]](#)[23]

- Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. *RSC Medicinal Chemistry*, 13(5), 599-609. [[Link](#)][15]
- CN101993427A. (2011). Synthesis method of substituted N-phenyl morpholine compound. Google Patents. [21]
- Acar, Ç., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. *ACS Omega*. [[Link](#)][19]
- Jawad, A. M., & Hasson, A. L. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [[Link](#)][2]
- Sharma, N., & Singh, R. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. *Journal of Chemical Reviews*, 3(1), 1-38. [[Link](#)][24]
- Singh, H., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. *Heliyon*, 12(3), e25032. [[Link](#)][10]
- Colacino, E., et al. (2020). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. *ChemistryOpen*, 9(6), 664-672. [[Link](#)][20]
- Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. *RSC Medicinal Chemistry*, 13(5), 599-609. [[Link](#)][12]
- Timofeev, V. P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. *Nucleosides, Nucleotides & Nucleic Acids*, 39(9), 1223-1244. [[Link](#)][25]
- Bakulina, O. V., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [[Link](#)][26]
- Gualdani, R., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [[Link](#)][27]

- Li, H., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ -secretase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 20(22), 6606-6609. [[Link](#)][17]
- Gualdani, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*, 12(3), 369-386. [[Link](#)][7]
- Gualdani, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*, 12(3), 369-386. [[Link](#)][8]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. *ResearchGate*. [[Link](#)][5]
- Sanna, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. *Journal of Pharmaceutical and Biomedical Analysis*, 243, 116043. [[Link](#)][9]
- Kourounakis, A. P., et al. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. *Drug Development Research*, 50(3-4), 319-328. [[Link](#)][28]
- Gümüő, M., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. *Medicinal Chemistry Research*, 22(8), 3629-3639. [[Link](#)][29]

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Sources

- [1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences \[e3s-conferences.org\]](#)
- [2. researchgate.net \[researchgate.net\]](#)

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unibas.it [iris.unibas.it]
- 10. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pubmed.ncbi.nlm.nih.gov]
- 13. [e3s-conferences.org](https://www.e3s-conferences.org) [[e3s-conferences.org](https://www.e3s-conferences.org)]
- 14. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 17. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ -secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts - PMC [pubmed.ncbi.nlm.nih.gov]
- 21. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 22. Morpholine synthesis [[organic-chemistry.org](https://www.organic-chemistry.org)]

- [23. tandfonline.com \[tandfonline.com\]](https://tandfonline.com)
- [24. jchemrev.com \[jchemrev.com\]](https://jchemrev.com)
- [25. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [26. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [27. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [28. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [29. researchgate.net \[researchgate.net\]](https://researchgate.net)
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